5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-2-methoxyaniline with hydrazine derivatives, followed by cyclization with a suitable reagent such as triethyl orthoformate. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives .
Scientific Research Applications
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Evaluated for their dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-19-10-4-7(13)2-3-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOPCYNRLQINGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CN=CC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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